

# Dihydroergocristine Mesylate CAS number and molecular weight

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## Compound of Interest

Compound Name: *Dihydroergocristine Mesylate*

Cat. No.: *B120298*

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## An In-depth Technical Guide to **Dihydroergocristine Mesylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Dihydroergocristine, a semi-synthetic ergot alkaloid derivative, has garnered significant interest in the scientific community for its multifaceted pharmacological profile. This technical guide provides a comprehensive overview of **Dihydroergocristine Mesylate**, focusing on its fundamental physicochemical properties, its complex mechanisms of action, and detailed experimental protocols for its study. The primary aim is to equip researchers and drug development professionals with the critical information necessary to explore its therapeutic potential further. **Dihydroergocristine Mesylate** is characterized by its interactions with a range of neurotransmitter systems, acting as a partial agonist/antagonist at dopaminergic and adrenergic receptors and as a serotonin receptor antagonist. Furthermore, it has been identified as a direct inhibitor of  $\gamma$ -secretase, a key enzyme in the pathogenesis of Alzheimer's disease. This guide synthesizes the current understanding of its signaling pathways and provides practical methodologies for its investigation.

## Physicochemical Properties

A clear understanding of the fundamental properties of **Dihydroergocristine Mesylate** is essential for any experimental design. The key identifiers and molecular characteristics are summarized below.

Property	Value	Citations
CAS Number	24730-10-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	707.84 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	<chem>C35H41N5O5</chem> · <chem>CH3SO3H</chem>	<a href="#">[2]</a> <a href="#">[3]</a>

## Mechanisms of Action

**Dihydroergocristine Mesylate** exhibits a complex pharmacological profile by modulating multiple key signaling pathways. Its primary mechanisms of action include interactions with adrenergic and dopaminergic receptors, and inhibition of  $\gamma$ -secretase.

## Adrenergic and Dopaminergic Receptor Modulation

**Dihydroergocristine Mesylate** acts as a partial agonist at both adrenergic and dopaminergic receptors. This dual activity contributes to its effects on vascular tone and neurotransmission. The interaction with these G protein-coupled receptors (GPCRs) can be investigated through radioligand binding assays to determine binding affinity ( $K_d$ ) and competition assays to assess the displacement of known ligands.

## $\gamma$ -Secretase Inhibition

A significant aspect of **Dihydroergocristine Mesylate**'s activity is its ability to directly inhibit  $\gamma$ -secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid- $\beta$  (A $\beta$ ) peptides. This inhibitory action reduces the production of A $\beta$ , a key event in the pathology of Alzheimer's disease. The efficacy of this inhibition can be quantified by determining the half-maximal inhibitory concentration (IC $50$ ).

Parameter	Value	Target	Citations
$\gamma$ -Secretase Binding ( $K_d$ )	25.7 nM	$\gamma$ -Secretase	<a href="#">[4]</a>
Nicastrin Binding ( $K_d$ )	9.8 $\mu$ M	Nicastrin	<a href="#">[4]</a>
$\gamma$ -Secretase Inhibition (IC $50$ )	25 $\mu$ M	T100 cells	<a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of **Dihydroergocristine Mesylate**'s biological activities.

### Radioligand Binding Assay for Adrenergic/Dopaminergic Receptors

This protocol is designed to determine the binding affinity of **Dihydroergocristine Mesylate** to its target receptors.

#### Materials:

- Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
- Radioligand (e.g., [<sup>3</sup>H]dihydroergocryptine for  $\alpha$ -adrenergic receptors)
- **Dihydroergocristine Mesylate** (unlabeled competitor)
- Binding buffer (e.g., Tris-HCl with appropriate ions)
- 96-well filter plates (e.g., GF/C)
- Vacuum filtration manifold
- Scintillation counter and scintillation fluid

#### Procedure:

- Prepare cell membranes expressing the target receptor.
- In a 96-well plate, add cell membranes (typically 50-100  $\mu$ g of protein per well).
- For competition assays, add varying concentrations of **Dihydroergocristine Mesylate**. For saturation binding, add varying concentrations of the radioligand.
- Add a fixed concentration of the radioligand (for competition assays).

- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through the filter plates.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine Kd or Ki values.

## In Vitro $\gamma$ -Secretase Activity Assay

This assay measures the ability of **Dihydroergocristine Mesylate** to inhibit the enzymatic activity of  $\gamma$ -secretase.

### Materials:

- Purified  $\gamma$ -secretase enzyme preparation
- Recombinant C100-Flag substrate (a fragment of APP)
- Assay buffer (e.g., HEPES buffer with detergents like CHAPSO)
- **Dihydroergocristine Mesylate**
- Known  $\gamma$ -secretase inhibitor (e.g., DAPT) as a positive control
- Anti-A $\beta$  antibodies (e.g., 6E10) and anti-Flag antibodies for detection
- SDS-PAGE gels and Western blotting apparatus
- ELISA plates and reader

### Procedure:

- Incubate the purified  $\gamma$ -secretase with the C100-Flag substrate in the assay buffer.

- Add varying concentrations of **Dihydroergocristine Mesylate** or the control inhibitor.
- Incubate the reaction at 37°C for a set time (e.g., 4 hours).
- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Separate the reaction products by SDS-PAGE on a Tricine gel.
- Transfer the separated proteins to a PVDF membrane.
- Probe the membrane with an anti-A $\beta$  antibody (to detect the cleavage product) and an anti-Flag antibody (to detect the remaining substrate).
- Alternatively, the amount of generated A $\beta$  can be quantified using a specific ELISA.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the concentration of **Dihydroergocristine Mesylate**.

## Western Blot for APP-CTF Accumulation in Cells

This protocol assesses the effect of **Dihydroergocristine Mesylate** on the processing of APP within a cellular context.

### Materials:

- HEK293 cells (or other suitable cell line)
- **Dihydroergocristine Mesylate**
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibody against the C-terminus of APP
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting and imaging equipment

**Procedure:**

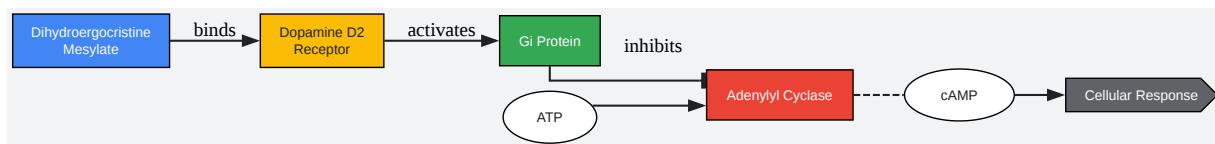
- Culture HEK293 cells to a suitable confluence.
- Treat the cells with varying concentrations of **Dihydroergocristine Mesylate** for a specific duration (e.g., 24 hours).
- Lyse the cells using ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with the primary antibody against APP C-terminal fragments (APP-CTFs).
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of APP-CTFs indicates inhibition of  $\gamma$ -secretase.

## Signaling Pathways and Visualizations

The multifaceted nature of **Dihydroergocristine Mesylate**'s mechanism of action can be visualized through signaling pathway diagrams.

## Dopamine D2 Receptor Signaling

Activation of the D2 dopamine receptor by **Dihydroergocristine Mesylate** (as a partial agonist) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

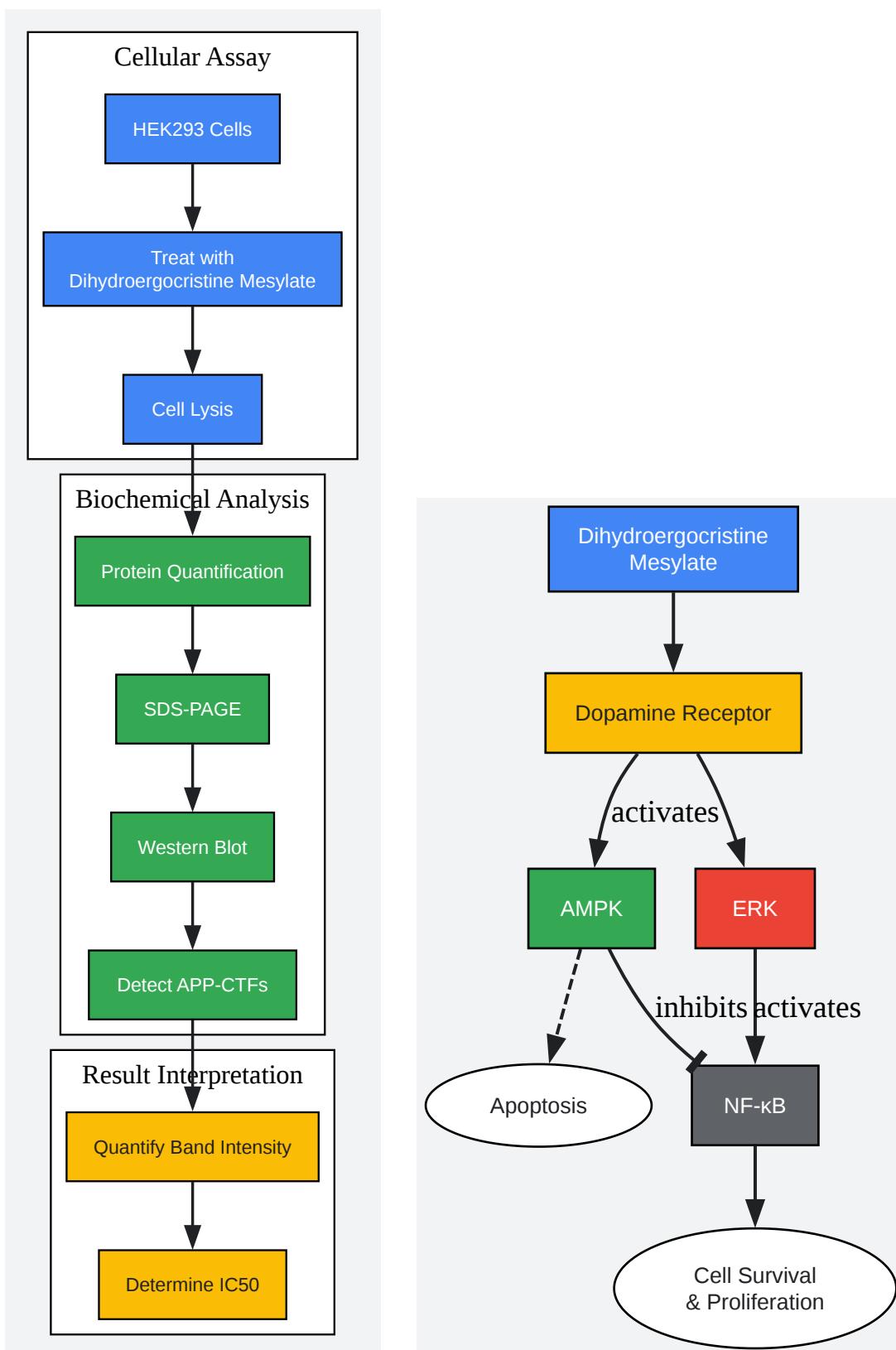


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Caption: **Dihydroergocristine Mesylate**'s partial agonism at the D2 receptor.

## $\gamma$ -Secretase Inhibition Workflow

The experimental workflow to determine the inhibitory effect of **Dihydroergocristine Mesylate** on  $\gamma$ -secretase activity involves several key steps, from cell treatment to data analysis.

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